molecular formula C7H8N4 B1406118 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine CAS No. 1368194-74-4

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine

Cat. No.: B1406118
CAS No.: 1368194-74-4
M. Wt: 148.17 g/mol
InChI Key: IQXACNBYZONFFW-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery research. Its pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog, which contributes to its significant pharmacological relevance and its ability to interact with various enzyme binding sites . This structure is a common motif in the design of kinase inhibitors, particularly for targeting oncogenic and inflammatory pathways. Research indicates that derivatives based on this core structure have been investigated as potent, selective inhibitors for a range of kinases, including Focal Adhesion Kinase (FAK) , Bruton's tyrosine kinase (BTK) for rheumatoid arthritis , p21-activated kinase 4 (PAK4) in cancer research , and Signal Transducer and Activator of Transcription 6 (STAT6) for allergic asthma . Furthermore, this scaffold has been utilized in the development of novel type II c-Met/Axl dual inhibitors, demonstrating potent antitumor efficacy . The compound's versatility allows for extensive structural modification, enabling researchers to fine-tune properties such as potency, selectivity, and metabolic stability. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXACNBYZONFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Keystone: A Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 28, 2026 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" of immense value. This guide provides an in-depth technical overview of a key derivative, 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (CAS Number: 1368194-74-4) , a critical building block for the synthesis of targeted therapies, particularly in oncology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, and applications.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Locus of Potent Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a recurring motif in a multitude of biologically active compounds. Its structural similarity to adenine allows it to function as a hinge-binding motif in the ATP-binding pocket of numerous kinases. This fundamental interaction provides a robust anchor for the design of potent and selective kinase inhibitors. The strategic placement of a methanamine group at the 2-position of this scaffold, as in our subject compound, introduces a versatile functional handle for further chemical elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant therapeutic potential across a range of diseases by targeting key kinases involved in signal transduction pathways. These include, but are not limited to:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling, making them attractive targets for autoimmune diseases like rheumatoid arthritis.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, with inhibitors being developed for B-cell malignancies and autoimmune disorders.[1]

  • p21-Activated Kinase 4 (PAK4): Implicated in cancer cell proliferation, survival, and metastasis.[2]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, representing a promising target for cancer immunotherapy.[3]

The amine functionality of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine serves as a nucleophilic point for the introduction of diverse substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective utilization in synthetic campaigns.

PropertyValueSource
CAS Number 1368194-74-4[4]
Molecular Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4]
Appearance Expected to be a solid
Solubility Soluble in polar organic solvents
SMILES NCC1=NC=C2C(NC=C2)=N1[4]

Synthetic Strategy and Experimental Protocol

While the direct, step-by-step synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is not extensively detailed in peer-reviewed literature as a standalone procedure, a viable and robust synthetic route can be constructed based on established methodologies for analogous pyrrolopyrimidine derivatives. The proposed synthesis commences with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A key strategic consideration is the protection of the pyrrole nitrogen to prevent unwanted side reactions during subsequent transformations.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step sequence: protection of the pyrrole nitrogen, selective reduction of one chloro group, cyanation at the 2-position, and finally, reduction of the nitrile to the desired primary amine.

Synthetic_Workflow A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B N-Protected 2,4-Dichloropyrrolo[2,3-d]pyrimidine A->B Protection (e.g., SEM-Cl, NaH) C N-Protected 2-Chloropyrrolo[2,3-d]pyrimidine B->C Selective Dechlorination (e.g., H₂, Pd/C) D N-Protected 2-Cyanopyrrolo[2,3-d]pyrimidine C->D Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) E N-Protected 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine D->E Nitrile Reduction (e.g., LiAlH₄ or H₂, Raney Ni) F 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine E->F Deprotection (e.g., TBAF or acid)

Caption: Proposed synthetic workflow for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations on the pyrrolopyrimidine scaffold. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Protection of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: Protection of the N7 position is crucial to prevent N-alkylation in subsequent steps and to improve solubility in organic solvents. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice due to its stability under various reaction conditions and its facile removal.

  • Procedure:

    • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.

Step 2: Selective Dechlorination

  • Rationale: A selective reduction of the more reactive 4-chloro position is required. Catalytic hydrogenation is a common and effective method for this transformation.[5]

  • Procedure:

    • Dissolve the N-protected 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

    • Subject the mixture to hydrogenation at atmospheric pressure (or slightly elevated pressure) of hydrogen gas at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the N-protected 2-chloropyrrolo[2,3-d]pyrimidine.

Step 3: Cyanation

  • Rationale: The introduction of a cyano group at the 2-position provides the precursor for the final amine. A palladium-catalyzed cyanation reaction is a reliable method for this conversion.

  • Procedure:

    • To a solution of the N-protected 2-chloropyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

    • Degas the mixture with nitrogen or argon and heat to 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the N-protected 2-cyanopyrrolo[2,3-d]pyrimidine.

Step 4: Nitrile Reduction and Deprotection

  • Rationale: The final step involves the reduction of the nitrile to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The deprotection of the SEM group is typically performed under acidic conditions or with a fluoride source.

  • Procedure (using LiAlH₄):

    • To a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the N-protected 2-cyanopyrrolo[2,3-d]pyrimidine (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate to obtain the crude N-protected amine.

    • For deprotection, dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF) and treat with a deprotecting agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the final compound, 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine, by a suitable method such as crystallization or column chromatography.

Application in Targeted Therapy: A Kinase Inhibitor Building Block

The true value of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The primary amine provides a convenient attachment point for a wide array of side chains, which can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity and potency.

Application_in_Drug_Discovery A 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine B Amide Coupling / Reductive Amination / etc. A->B Functionalization of the Amine C Diverse Library of Kinase Inhibitor Candidates B->C Introduction of Specificity-Conferring Moieties D Targeted Therapies (e.g., for Cancer, Autoimmune Diseases) C->D Lead Optimization and Clinical Development

Caption: Role of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in drug discovery.

For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the aminomethyl group can be acylated or reductively aminated with various fragments to optimize interactions within the BTK active site, leading to potent and selective inhibition.[1] Similarly, for Janus Kinase (JAK) inhibitors, this amine serves as a crucial linker to connect the hinge-binding pyrrolopyrimidine core to moieties that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy to enhance selectivity among the highly homologous JAK family members.

Conclusion

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a high-value, strategic intermediate for the synthesis of a new generation of targeted therapeutics. Its inherent drug-like scaffold and the versatile aminomethyl functionality make it an indispensable tool for medicinal chemists. The proposed synthetic route, based on established chemical transformations, provides a reliable pathway for its preparation, enabling further exploration of the vast therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine chemical space. As our understanding of kinase biology deepens, the demand for such well-designed molecular building blocks will undoubtedly continue to grow, solidifying the importance of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in the future of drug discovery.

References

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Process for preparing 7h-pyrrolo [2, 3-d] pyrimidine compounds.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflamm
  • Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed.
  • 1368194-74-4|7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine. BLDpharm.

Sources

The Compass of Identity: A Technical Guide to the Nomenclature of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Name in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the nomenclature of a compound is its fundamental identifier, a universal language that conveys its precise molecular architecture. For researchers, scientists, and drug development professionals, an unambiguous and systematic naming convention is not merely a matter of semantics; it is the bedrock of reproducible research, clear communication, and the effective navigation of vast chemical databases. This guide provides an in-depth technical overview of the nomenclature of 7-deazapurine analogs, a critical class of heterocyclic compounds with broad therapeutic potential.

7-Deazapurines are structural analogs of purines where the nitrogen atom at the 7th position is replaced by a carbon atom. This seemingly subtle modification significantly alters the electronic properties of the molecule, often leading to enhanced biological activity and metabolic stability.[1][2] These compounds are integral to the development of antiviral, antitumor, and antibacterial agents.[1][2] A mastery of their nomenclature is, therefore, indispensable for any scientist working in this domain. This guide will deconstruct the systematic and common naming conventions, provide a step-by-step methodology for naming complex analogs, and offer insights into the synthetic and analytical workflows that underpin their discovery and development.

I. The Core Scaffold: Systematic vs. Trivial Nomenclature

The foundation of naming any 7-deazapurine analog lies in understanding the nomenclature of its core bicyclic structure. There are two primary naming systems that researchers will encounter: the systematic IUPAC name and the common or trivial name.

Systematic IUPAC Nomenclature: Pyrrolo[2,3-d]pyrimidine

The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous and unambiguous system for naming chemical compounds. According to IUPAC rules for fused heterocyclic systems, the 7-deazapurine core is named pyrrolo[2,3-d]pyrimidine .[3][4][5] This name is derived from the fusion of a pyrrole ring and a pyrimidine ring.

The numbering of the pyrrolo[2,3-d]pyrimidine ring system is crucial for correctly identifying the positions of substituents. The numbering convention follows the established rules for fused heterocyclic systems, which, in this case, aligns with the traditional purine numbering system, with the notable absence of nitrogen at position 7.

Diagram: IUPAC Numbering of the Pyrrolo[2,3-d]pyrimidine Core

Caption: IUPAC numbering of the pyrrolo[2,3-d]pyrimidine scaffold.

Common Nomenclature: 7-Deazapurine

While the systematic name is essential for formal publications and patents, the common name, 7-deazapurine , is widely used in scientific literature for its convenience and direct reference to the parent purine structure.[1][2][4] The "deaza" prefix indicates the replacement of a nitrogen atom with a carbon atom, and the "7" specifies the position of this substitution. When using the common nomenclature, the numbering of the ring system is identical to that of the systematic pyrrolo[2,3-d]pyrimidine name and the parent purine system.

II. A Step-by-Step Guide to Naming Substituted 7-Deazapurine Analogs

The true utility of a nomenclature system is demonstrated when naming complex molecules with multiple substituents. The following is a systematic protocol for naming a substituted 7-deazapurine analog, based on IUPAC guidelines.[6]

Step 1: Identify the Parent Heterocycle

The parent heterocycle is the pyrrolo[2,3-d]pyrimidine core.

Step 2: Identify and Name the Substituents

Each group attached to the core is identified and named according to IUPAC rules for substituents. For example, -Cl is "chloro," -NH2 is "amino," -CH3 is "methyl," etc.

Step 3: Number the Parent Heterocycle

Number the pyrrolo[2,3-d]pyrimidine ring system according to the established convention (see Figure 1).

Step 4: Assign Locants to the Substituents

Indicate the position of each substituent by the number of the carbon or nitrogen atom to which it is attached.

Step 5: Alphabetize the Substituents

Arrange the names of the substituents in alphabetical order. Prefixes such as "di-," "tri-," etc., are not considered for alphabetization.

Step 6: Assemble the Full Name

Combine the components in the following order: (locants)-(substituent names in alphabetical order)(parent heterocycle name).

Example: Naming a Complex 7-Deazapurine Analog

Let's consider the following hypothetical structure:

A pyrrolo[2,3-d]pyrimidine core with a chloro group at position 4, an amino group at position 2, and a methyl group attached to the nitrogen at position 7.

  • Parent Heterocycle: pyrrolo[2,3-d]pyrimidine

  • Substituents: chloro, amino, methyl

  • Numbering: Standard pyrrolo[2,3-d]pyrimidine numbering.

  • Locants: 4-chloro, 2-amino, 7-methyl

  • Alphabetize: amino, chloro, methyl

  • Full Name: 2-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The "7H" indicates that the nitrogen at position 7 has an attached hydrogen or, in this case, a substituent, and helps to specify the tautomeric form.

III. Common 7-Deazapurine Analogs: A Comparative Table

For ease of reference, the following table summarizes the systematic and common names of several well-known and medicinally important 7-deazapurine analogs.

StructureSystematic Name (Pyrrolo[2,3-d]pyrimidine derivative)Common Name(s)

7H-Pyrrolo[2,3-d]pyrimidin-4-amine7-Deazaadenine

2-Amino-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one7-Deazaguanine[7]

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidineTubercidin, 7-Deazaadenosine[8][9]

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrileToyocamycin[10]

IV. Experimental Workflows: From Synthesis to Characterization

A deep understanding of the nomenclature of 7-deazapurine analogs is intrinsically linked to the practical aspects of their synthesis and analysis. The following sections provide an overview of a general synthetic approach and a typical analytical workflow, illustrating the context in which this nomenclature is applied.

A. General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the 7-deazapurine scaffold is a cornerstone of synthesizing its diverse analogs. A common and effective strategy involves the condensation of a substituted pyrimidine with a three-carbon synthon, which forms the pyrrole ring.

Diagram: General Synthetic Workflow for the Pyrrolo[2,3-d]pyrimidine Core

G Fig. 2: General Synthetic Workflow for the Pyrrolo[2,3-d]pyrimidine Core A Substituted Pyrimidine Precursor C Condensation/Cyclization A->C B Three-Carbon Synthon B->C D Pyrrolo[2,3-d]pyrimidine Core C->D E Further Functionalization (e.g., Halogenation, Amination) D->E F Glycosylation (for nucleoside analogs) D->F G Final 7-Deazapurine Analog E->G F->G

Caption: A generalized workflow for the synthesis of 7-deazapurine analogs.

Detailed Protocol: Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine

The following is a representative protocol for the synthesis of a 4-substituted pyrrolo[2,3-d]pyrimidine, a common intermediate in the synthesis of more complex analogs.[11]

  • Starting Material: Commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile starting material.

  • Nucleophilic Substitution: The chloro group at position 4 is susceptible to nucleophilic aromatic substitution. A primary or secondary amine is reacted with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, such as n-butanol, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to yield the desired 4-amino-substituted pyrrolo[2,3-d]pyrimidine.

The choice of the amine nucleophile in step 2 is a critical experimental decision that directly dictates the substituent at the 4-position of the final product. This highlights the causality behind experimental design in building a library of diverse analogs.

B. Analytical Workflow: Purification and Structural Elucidation

Once a 7-deazapurine analog has been synthesized, a rigorous analytical workflow is employed to purify the compound and confirm its structure.

Diagram: Analytical Workflow for a Novel 7-Deazapurine Analog

G Fig. 3: Analytical Workflow for a Novel 7-Deazapurine Analog A Crude Reaction Mixture B Purification (e.g., Column Chromatography, HPLC) A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Structural Elucidation C->D E NMR Spectroscopy (1H, 13C, etc.) D->E F Mass Spectrometry (HRMS) D->F G Final Characterized Compound E->G F->G

Caption: A typical workflow for the purification and characterization of a newly synthesized 7-deazapurine analog.

Detailed Protocol: Characterization of a 7-Deazapurine Analog

The following outlines a standard protocol for the purification and characterization of a newly synthesized 7-deazapurine analog.

  • Purification: The crude product is typically purified using flash column chromatography on silica gel. For higher purity, High-Performance Liquid Chromatography (HPLC) is employed. The choice of solvent system for both techniques is crucial and is determined by the polarity of the compound.

  • Purity Determination: The purity of the isolated compound is assessed by analytical HPLC, often coupled with a mass spectrometer (LC-MS). A pure compound will show a single major peak in the chromatogram.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule, which is used to confirm its elemental composition.

Each step in this workflow is a self-validating system. The purity determined by HPLC is confirmed by the clean NMR spectra, and the structure deduced from NMR is validated by the accurate mass from HRMS.

V. Conclusion: A Unified Language for Innovation

The nomenclature of 7-deazapurine analogs, whether through the systematic IUPAC approach or the widely used common naming convention, provides the essential framework for communication and innovation in the fields of medicinal chemistry and drug discovery. A thorough understanding of these naming rules, coupled with an appreciation for the synthetic and analytical processes involved in the creation and characterization of these molecules, empowers researchers to navigate the complexities of this important class of compounds. As the quest for novel therapeutics continues, a clear and consistent language will remain a critical tool in the collective endeavor to advance human health.

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Methodological & Application

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Deazapurine Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. As an isostere of natural purines, this heterocyclic system is a cornerstone in the design of a multitude of biologically active compounds, most notably as kinase inhibitors. Its unique structure allows for precise interactions within the ATP-binding sites of various enzymes, leading to potent and selective inhibition. The target molecule of this guide, 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine, is a valuable building block, providing a key aminomethyl functional group at the C2 position for further elaboration and conjugation in the synthesis of complex pharmaceutical agents. This document provides a comprehensive, field-proven synthetic protocol designed for researchers and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical rationale.

Strategic Overview of the Synthesis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is best approached through a multi-step sequence that builds functionality onto a commercially available starting material. The chosen strategy involves four key transformations designed for robustness, scalability, and control over regiochemistry.

G cluster_0 Overall Synthetic Workflow SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine INT1 Step 1: N7-Protection 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine SM->INT1 TsCl, Et3N, DMAP INT2 Step 2: C2-Iodination 2-Iodo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine INT1->INT2 NIS, THF INT3 Step 3: Cyanation 2-Cyano-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine INT2->INT3 Zn(CN)2, Pd(PPh3)4 PROD Step 4: Reductive Cascade 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine INT3->PROD 1) H2, Raney Ni 2) NaOH

Caption: Four-step synthetic route to the target compound.

This strategy ensures selective functionalization through the following logic:

  • N7-Protection: The pyrrole nitrogen is acidic and nucleophilic. Protection with a tosyl group is essential to prevent side reactions and to direct the subsequent halogenation specifically to the electron-rich pyrrole ring[1].

  • C2-Iodination: Introduction of an iodine atom at the C2 position serves as a crucial handle for the subsequent cross-coupling reaction. N-Iodosuccinimide (NIS) is an effective and mild electrophilic halogenating agent for this purpose.

  • Palladium-Catalyzed Cyanation: With the C2-iodo intermediate in hand, a standard palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide, provides a reliable method to install the required nitrile group[2][3].

  • One-Pot Reductive Cascade: The final transformation is a highly efficient cascade reaction. Catalytic hydrogenation using Raney Nickel simultaneously reduces the nitrile to a primary amine and removes the C4-chloro group via hydrogenolysis. The robust tosyl protecting group is then cleaved under basic conditions to yield the final product.

Part 1: N7-Protection of the Pyrrolopyrimidine Core

Principle and Rationale

The first step is the protection of the N7 nitrogen of the pyrrole ring in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This is critical for two primary reasons: (i) it prevents deprotonation or unwanted alkylation of the acidic N-H proton in subsequent steps, and (ii) the electron-withdrawing nature of the tosyl group helps to control the regioselectivity of the subsequent electrophilic iodination at the C2 position. Triethylamine is used as a base to quench the HCl generated, and DMAP serves as a nucleophilic catalyst to accelerate the reaction.

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
ReagentM.W.AmountMolesEquiv.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.5710.0 g65.1 mmol1.0
p-Toluenesulfonyl Chloride (TsCl)190.6513.0 g68.2 mmol1.05
Triethylamine (Et₃N)101.1918.2 mL130.2 mmol2.0
4-Dimethylaminopyridine (DMAP)122.170.80 g6.5 mmol0.1
Dichloromethane (DCM)-250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) and dichloromethane (250 mL).

  • Stir the suspension at room temperature until the starting material is fully dissolved.

  • Add triethylamine (18.2 mL, 130.2 mmol) and 4-dimethylaminopyridine (0.80 g, 6.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add p-toluenesulfonyl chloride (13.0 g, 68.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from isopropanol or by silica gel chromatography to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid[1].

Part 2: Regioselective C2-Iodination

Principle and Rationale

This step installs a halogen at the C2 position, which is activated for subsequent palladium-catalyzed cross-coupling. N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent for electron-rich heterocycles. The reaction proceeds preferentially at the C2 position of the tosyl-protected pyrrole ring.

Protocol 2: Synthesis of 2-Iodo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
ReagentM.W.AmountMolesEquiv.
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.7610.0 g32.5 mmol1.0
N-Iodosuccinimide (NIS)224.988.0 g35.6 mmol1.1
Tetrahydrofuran (THF), anhydrous-200 mL--

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 32.5 mmol) in anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (8.0 g, 35.6 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (gradient eluent: 5% to 20% ethyl acetate in hexanes) to yield 2-iodo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .

Part 3: Palladium-Catalyzed Cyanation

Principle and Rationale

This step introduces the crucial nitrile functionality via a Negishi or similar cross-coupling reaction. The C2-iodo bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst. Zinc cyanide is used as the cyanide source, which is less acutely toxic than alkali metal cyanides and generally gives clean reactions. The tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

G cluster_0 Palladium(0) Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)-I]L₂ (Oxidative Addition) A->B Ar-I C [Ar-Pd(II)-CN]L₂ (Transmetalation) B->C Zn(CN)₂ D Ar-CN (Reductive Elimination) C->D D->A Product

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Protocol 3: Synthesis of 2-Cyano-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
ReagentM.W.AmountMolesEquiv.
2-Iodo-4-chloro-7-tosyl-pyrrolopyrimidine433.6610.0 g23.1 mmol1.0
Zinc Cyanide (Zn(CN)₂)117.432.0 g17.3 mmol0.75
Pd(PPh₃)₄1155.561.33 g1.15 mmol0.05
Dimethylformamide (DMF), anhydrous-100 mL--

Procedure:

  • To a flame-dried flask, add 2-iodo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 23.1 mmol), zinc cyanide (2.0 g, 17.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.33 g, 1.15 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (100 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated aqueous sodium bicarbonate (200 mL).

  • Stir for 30 minutes, then extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (gradient eluent: 10% to 40% ethyl acetate in hexanes) to obtain 2-cyano-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .

Part 4: Final Reductive Cascade and Deprotection

Principle and Rationale

This final, powerful step accomplishes three transformations in a one-pot sequence.

  • Catalytic Hydrogenation: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines. Concurrently, it facilitates the hydrogenolysis of the aryl chloride bond at the C4 position. The reaction is performed under a hydrogen atmosphere.

  • Deprotection: The tosyl group is stable under the hydrogenation conditions but is readily cleaved by hydrolysis using a strong base like sodium hydroxide. This is performed as a subsequent step in the same reaction vessel after the hydrogenation is complete.

Protocol 4: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine
ReagentM.W.AmountMolesEquiv.
2-Cyano-4-chloro-7-tosyl-pyrrolopyrimidine332.785.0 g15.0 mmol1.0
Raney® Nickel (50% slurry in water)-~5 g--
Methanol (MeOH)-150 mL--
Ammonia (7N solution in MeOH)-50 mL--
Sodium Hydroxide (NaOH)40.003.0 g75.0 mmol5.0
Water-25 mL--

Procedure:

  • Hydrogenation: a. In a hydrogenation vessel (e.g., Parr shaker bottle), carefully add Raney® Nickel slurry (~5 g). Wash the catalyst by carefully decanting the water and replacing it with methanol (3 x 20 mL). b. Add a solution of 2-cyano-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 15.0 mmol) in methanol (150 mL) and methanolic ammonia (50 mL). The ammonia helps to prevent the formation of secondary amine byproducts during the nitrile reduction. c. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. d. Heat the mixture to 40-50 °C and shake vigorously for 12-18 hours. e. Monitor the reaction by LC-MS to confirm the consumption of starting material and the formation of the tosyl-protected amine intermediate.

  • Deprotection and Work-up: a. Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. b. Caution: Raney Nickel is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Keep the filter cake wet with methanol at all times. c. Wash the filter cake with additional methanol (50 mL). d. Transfer the combined filtrate to a round-bottom flask. e. Add a solution of sodium hydroxide (3.0 g, 75.0 mmol) in water (25 mL). f. Heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours to cleave the tosyl group. Monitor by TLC or LC-MS. g. Cool the mixture and concentrate under reduced pressure to remove most of the methanol. h. Extract the remaining aqueous residue with dichloromethane or a 9:1 mixture of DCM:Isopropanol (4 x 75 mL). i. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine . j. The product can be further purified by silica gel chromatography using a mobile phase containing a small percentage of triethylamine (e.g., 89:10:1 DCM:MeOH:Et₃N) or by crystallization of a salt (e.g., HCl or fumarate salt).

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Hoffer, B. W., & Moulijn, J. A. (2009). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 143-153. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved January 28, 2026, from [Link]

Sources

application of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in Kinase Inhibitor Discovery

Executive Summary

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (hereafter referred to as 7-PP-2MA ) is a high-value pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization. As a 7-deazapurine analog, it functions as a bioisostere of adenine, the natural ligand of ATP.

This application note details the utilization of 7-PP-2MA as a hinge-binding anchor with a specific growth vector (the 2-methanamine tail) for targeting the ribose binding pocket or solvent-exposed regions of kinases such as JAK, CDK, and MK2 . We provide protocols for its chemical elaboration, biophysical validation (SPR), and biochemical profiling (TR-FRET).

Structural Biology & Mechanism of Action

The efficacy of 7-PP-2MA stems from its ability to mimic the hydrogen-bonding pattern of adenine within the kinase ATP-binding pocket.[1]

  • Hinge Interaction: The pyrrolo[2,3-d]pyrimidine core forms a bidentate hydrogen bond network with the kinase hinge region. The Pyrimidine-N1 acts as a Hydrogen Bond Acceptor (HBA), and the Pyrrole-N7 acts as a Hydrogen Bond Donor (HBD).

  • The Vector (2-Methanamine): Unlike the core scaffold, the 2-methanamine group is not buried in the hydrophobic hinge cleft. Instead, it serves as a nucleophilic handle pointing towards the solvent interface or the ribose-binding pocket, allowing researchers to attach "warheads" or solubility-enhancing groups without disrupting the primary binding mode.

Pathway Visualization: Binding Mode

BindingMode Figure 1: Bidentate binding mode of 7-PP-2MA mimicking Adenine. Kinase_Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold 7-PP-2MA Core (Pyrrolo[2,3-d]pyrimidine) Kinase_Hinge->Scaffold H-Bond (N7 Donor) Scaffold->Kinase_Hinge H-Bond (N1 Acceptor) Vector 2-Methanamine Tail (-CH2-NH2) Scaffold->Vector Covalent Link Specific_Pocket Specificity Pocket / Solvent Front (Target for Optimization) Vector->Specific_Pocket Elaboration Site (Amide Coupling/Reductive Amination)

Application I: Chemical Library Expansion (Protocol)

Context: 7-PP-2MA is rarely used as a naked inhibitor due to low micromolar potency. It is best utilized as a starting block to generate a focused library of 50–100 analogs.

Objective: Derivatize the primary amine to probe the "Solvent Front" of the kinase.

Workflow:

  • Amide Coupling: React 7-PP-2MA with a diversity set of carboxylic acids (aromatic, heteroaromatic, aliphatic).

  • Reductive Amination: React with aldehydes to form secondary amines (increasing flexibility).

  • Urea/Sulfonamide Formation: React with isocyanates or sulfonyl chlorides to alter polarity.

Key Consideration: The pyrrole nitrogen (N7) is acidic. If using strong bases during synthesis, protect N7 (e.g., with SEM or Boc) or use mild bases (DIPEA) to prevent side reactions.

Application II: Biophysical Screening via SPR

Context: Because the "naked" fragment (7-PP-2MA) may have low affinity (


), standard enzymatic assays (IC50) are often insufficiently sensitive or prone to artifacts. Surface Plasmon Resonance (SPR) is the gold standard for validating fragment binding.

Protocol: Kinetic Analysis on Biacore/Sierra Sensors

  • Instrument: Biacore 8K or Bruker Sierra SPR-32.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

Step-by-Step Procedure:

  • Immobilization:

    • Target Kinase (Ligand) is immobilized to ~2000 RU (Response Units) via amine coupling or His-capture.

    • Reference Channel: Immobilize a non-relevant protein (e.g., BSA) or leave blank (activated/blocked).

  • Sample Preparation:

    • Dissolve 7-PP-2MA and derivatives in 100% DMSO (Stock 50 mM).

    • Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Critical: Match DMSO concentration in running buffer and sample exactly (typically 2% or 5%) to avoid "bulk effect" jumps.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: 30

      
      L/min.
      
    • Concentrations: 0, 12.5, 25, 50, 100, 200, 400

      
      M (High concentrations required for fragments).
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Zero-adjust and reference-subtract sensorgrams.

    • Fit to 1:1 Langmuir Binding Model .

    • Look for "Square Wave" binding (rapid on/off), characteristic of low-affinity fragments.

Application III: Biochemical Profiling (TR-FRET)

Context: Once derivatives are synthesized (Application I), their potency must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over standard fluorescence intensity to eliminate interference from the compound's own autofluorescence.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Reagents:

  • Kinase of interest (e.g., JAK2, CDK4).[2]

  • Alexa Fluor™ 647-labeled ATP-competitive Tracer.

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • 7-PP-2MA Derivatives (Test Compounds).

Experimental Workflow:

  • Compound Titration:

    • Prepare 10-point dose-response curves in DMSO (Top conc: 10

      
      M for derivatives, 1 mM for naked fragment).
      
    • Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Master Mix Addition:

    • Prepare Kinase/Antibody Mix in Kinase Buffer A. Add 5

      
      L/well.
      
    • Incubate 15 mins at Room Temp.

  • Tracer Addition:

    • Add 5

      
      L of Tracer (at 
      
      
      
      concentration).
    • Final Volume: 10

      
      L.
      
  • Incubation & Read:

    • Incubate 60 mins at Room Temp (dark).

    • Read on TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1: 665 nm (Acceptor - FRET).

    • Emission 2: 620 nm (Donor - Europium).

Data Calculation:



  • Calculate IC50 using a sigmoidal dose-response equation (variable slope).

Experimental Workflow Diagram

Workflow Figure 2: From Fragment to Lead using 7-PP-2MA. Start 7-PP-2MA Scaffold Library Library Generation (Amide Coupling/Reductive Amination) Start->Library Chemical Synthesis Screen Primary Screen (TR-FRET @ 10 µM) Library->Screen High Throughput Hit_Select Hit Selection (>50% Inhibition) Screen->Hit_Select Data Analysis Validation Hit Validation (SPR Kinetics & IC50) Hit_Select->Validation Biophysics Lead Lead Candidate (Optimized Kinase Inhibitor) Validation->Lead SAR Cycles

Data Interpretation & Troubleshooting

Table 1: Expected Performance Metrics

Assay TypeParameterNaked Fragment (7-PP-2MA)Optimized DerivativeInterpretation
SPR

(Affinity)
50 - 500

M
< 100 nMHigh

is normal for fragments; verify fast kinetics.
SPR Ligand Efficiency (LE)> 0.3> 0.4High LE indicates the core binds efficiently; maintain this during growth.
TR-FRET IC50> 100

M
< 50 nMWeak inhibition expected for fragment; if >1mM, check solubility.
Solubility DMSO LimitHigh (>100 mM)VariableThe amine salt is water soluble; amides may precipitate.

Troubleshooting:

  • High Background in TR-FRET: The amine group can sometimes interact non-specifically with acidic residues on the antibody. Include 0.01% BSA or Triton X-100 in the buffer.

  • No Binding in SPR: Ensure the N7-H is not deprotonated. The pKa of pyrrole is high, but local pH changes can affect binding. Ensure buffer pH is 7.4.

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Nature Reviews Drug Discovery, 15, 605–619.

  • Thorarensen, A., et al. (2014). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600). Journal of Medicinal Chemistry, 60(5), 1971–1993.

  • Cui, J. J., et al. (2011). Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase inhibitor. Journal of Medicinal Chemistry, 54(18), 6342-6363.

Sources

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling for the Functionalization of the 7-Deazapurine Core

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 7-Deazapurine Functionalization

The 7-deazapurine scaffold, an elegant isostere of the natural purine system, is a cornerstone in contemporary medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant molecules, including antivirals, antibiotics, and kinase inhibitors. The ability to precisely modify this core through carbon-carbon bond formation is paramount for generating novel analogues with tailored pharmacological profiles.

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of organoboron reagents.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for successfully implementing Suzuki-Miyaura coupling reactions on the 7-deazapurine nucleus. We move beyond simple step-by-step instructions to elucidate the underlying principles, enabling rational optimization and troubleshooting.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is not merely academic; it is the key to intelligent protocol design. The Suzuki-Miyaura coupling is a complex, elegant dance of organometallic transformations revolving around a palladium catalyst.[1][3] The generally accepted catalytic cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]

  • Oxidative Addition : The cycle begins with an active, electron-rich Palladium(0) complex. This species inserts itself into the carbon-halogen bond of the 7-halo-7-deazapurine, forming a new Palladium(II) intermediate.[1][4] This step is often the rate-determining step of the entire cycle.[2] The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3][5]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) (X = Br, I, Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl Byproduct1 X⁻ Transmetal->Byproduct1 Byproduct2 B(OR)₂(OH) Transmetal->Byproduct2 RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar¹-Ar²) RedElim->Product ArylHalide 7-Halo-7-deazapurine (Ar¹-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (Ar²-B(OR)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Core Considerations for Coupling on the 7-Deazapurine Scaffold

The success of a Suzuki-Miyaura coupling on the 7-deazapurine core hinges on the judicious selection of four key components: the substrates, the catalyst system, the base, and the solvent.

Substrate Selection and Stability
  • The Electrophile (7-Halo-7-deazapurine): The position and nature of the halogen on the 7-deazapurine ring are critical. Halogens at the C6 or C2 positions are common substrates. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine core generally facilitates the oxidative addition step. The order of reactivity is I > Br >> Cl. While chlorides are more economical, their lower reactivity often necessitates more sophisticated and electron-rich ligands to achieve good yields.[3]

  • The Nucleophile (Organoboron Reagent):

    • Boronic Acids (RB(OH)₂): These are the most common partners, but they can be prone to decomposition via protodeborylation, especially with heteroaryl boronic acids.[4]

    • Boronic Esters (e.g., Pinacol Esters, R-B(pin)): These offer significantly enhanced stability compared to boronic acids, making them easier to handle, purify, and store.[4] They are often the reagent of choice for complex syntheses. They can be prepared from the corresponding halide via a Miyaura borylation reaction.

    • Trifluoroborates (K[R-BF₃]): These are highly stable, crystalline solids that are resistant to protodeborylation.[4] They slowly release the corresponding boronic acid under the basic, aqueous reaction conditions.

The Catalyst System: Palladium Source and Ligand

The "catalyst" is rarely just a palladium source; it is a system comprising a palladium precatalyst and a supporting ligand.

  • Palladium Precatalysts: These are stable Pd(II) or Pd(0) sources that generate the active Pd(0) species in situ. Common choices include:

    • Pd(PPh₃)₄: A reliable Pd(0) source, but can be sensitive to air and heat.

    • Pd₂(dba)₃: A common Pd(0) source used in combination with a separate ligand.[7] Note that it can decay to form inactive palladium black.[4]

    • PdCl₂(dppf): A robust Pd(II) precatalyst that is air-stable and effective for a wide range of couplings.[1]

    • Buchwald Precatalysts (e.g., G3-XPhos): These are highly efficient, air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species, often leading to higher yields and lower catalyst loadings.

  • Ligands: The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For challenging substrates like 7-deazapurines, especially with chloride leaving groups, the choice is critical.

    • Triphenylphosphine (PPh₃): A classic, general-purpose ligand.

    • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates or less reactive aryl chlorides.[2]

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, showing excellent activity for coupling unreactive chlorides.[6]

Base and Solvent Selection

The base and solvent work in concert to create the optimal environment for the reaction.

  • Bases: The base's primary role is to activate the boronic acid for transmetalation.[6] The choice can significantly impact yield.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble and basic, often improving results for difficult couplings.[1]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail.[2]

  • Solvents: A solvent or solvent mixture is chosen to dissolve all components at the reaction temperature. Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

    • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF).[1][4]

    • Aromatics: Toluene.[4]

    • Amides: N,N-Dimethylformamide (DMF).[4]

    • Aqueous Mixtures: Most Suzuki couplings benefit from the presence of a small amount of water, which helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][8]

Experimental Protocols: A Practical Guide

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Procedure for Coupling of 6-Chloro-7-deazapurine with an Arylboronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • 6-Chloro-7-deazapurine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • PdCl₂(dppf) (0.02-0.05 equiv, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 6-chloro-7-deazapurine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Sparge): Bubble Argon through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.[1]

  • Heating: Place the flask in a pre-heated oil bath at 90-100 °C and allow the reaction to stir vigorously overnight (12-18 hours).[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids: 7-Halo-7-deazapurine Arylboronic Acid Base B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst & Solvents B->C D 4. Degas Mixture (Sparge with Ar) C->D E 5. Heat & Stir (e.g., 100°C, 16h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Add Water) F->G H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Optimization Strategies

The conditions below represent common starting points for Suzuki-Miyaura couplings on a generic 7-halo-7-deazapurine scaffold. Actual yields will vary significantly based on the specific substrates used.

EntryHalide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)
16-Iodo-Phenyl-Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O90
26-Bromo-4-Methoxyphenyl-PdCl₂(dppf) (3%)-K₂CO₃ (2.5)Dioxane/H₂O100
36-Chloro-3-Thienyl-Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O110
42-Bromo-4-Fluorophenyl-G3-XPhos (2%)-Cs₂CO₃ (2.0)THF/H₂O80

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong or soluble enough.4. Temperature is too low.5. Ligand is not suitable for the substrate (e.g., for aryl chlorides).1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing by sparging with inert gas.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature in 10°C increments.5. For chlorides, switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos).
Protodeborylation Boronic acid is unstable under the reaction conditions.1. Use the corresponding boronic ester (pinacol or MIDA) instead.2. Use KHF₂ to form the more stable trifluoroborate salt in situ.3. Use milder conditions (lower temperature, weaker base if possible).
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.1. Improve degassing procedure.2. Ensure a true Pd(0) source is used or that the Pd(II) precatalyst is properly reduced.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled.1. Ensure the boronic acid is pure and active.2. Lower the reaction temperature.3. Change the ligand or solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 7-deazapurine core, enabling the synthesis of diverse compound libraries for biological screening.[9] Success in this endeavor is not accidental; it is the result of a rational approach grounded in mechanistic understanding and careful optimization of reaction parameters. By thoughtfully selecting the substrates, catalyst system, base, and solvent, researchers can overcome common challenges and efficiently forge new C-C bonds. This guide serves as a comprehensive starting point, empowering scientists to harness the full potential of this powerful transformation in their pursuit of novel therapeutics.

References

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Synthesis of tricyclic 7-deazapurines. (2025). ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing). [Link]

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Application Notes & Protocols for the Crystallization of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] Obtaining high-quality single crystals of these derivatives is a critical bottleneck in drug development, essential for unambiguous structure elucidation via X-ray crystallography, polymorph screening, and ensuring the purity of active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of field-proven crystallization techniques tailored for 7H-pyrrolo[2,3-d]pyrimidine derivatives. It moves beyond simple procedural lists to explain the underlying physicochemical principles, empowering researchers to make informed decisions and troubleshoot common challenges. The protocols herein are designed to be self-validating, emphasizing control over key variables to achieve reproducible, high-quality crystalline material.

Foundational Principles: The Path to Crystallization

Crystallization is not merely precipitation; it is a thermodynamically driven process of molecular self-assembly from a supersaturated solution into a highly ordered, three-dimensional lattice. The journey from a dissolved molecule to a well-ordered crystal involves two key stages: nucleation and growth. Our objective is to control the rate at which the solution becomes supersaturated to favor slow crystal growth over rapid nucleation, which often leads to amorphous powder or poor-quality microcrystals.[][6]

The inherent properties of the 7H-pyrrolo[2,3-d]pyrimidine core—a planar, aromatic system with hydrogen bond donors (pyrrole N-H) and acceptors (pyrimidine nitrogens)—play a crucial role.[7][8] These sites can engage in strong intermolecular interactions, which can be both an asset for forming a stable lattice and a challenge if they lead to aggregation or insolubility.[9] Many derivatives in this class are developed as kinase inhibitors and are often co-crystallized with their target protein; however, obtaining crystals of the small molecule ligand alone is a prerequisite for many stages of development.[10][11]

G

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical experimental variable.[9] An ideal solvent for crystallization will dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative completely when hot but only sparingly when cold. This temperature-dependent solubility differential is the driving force for methods like slow cooling.[12][13]

Causality Behind Solvent Choice:

  • Polarity Matching: "Like dissolves like" is a guiding principle. The pyrrolopyrimidine core is polar. Solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate are often good starting points.[14][15] For highly non-polar derivatives (e.g., those with large aryl appendages), solvents like toluene or solvent mixtures (e.g., THF/hexane) may be necessary.[15]

  • Hydrogen Bonding: The pyrrole N-H and pyrimidine nitrogens can form hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols) can be effective, but may sometimes bind too tightly, hindering crystal lattice formation.[9]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred as it can be removed easily from the crystals without requiring high temperatures, which could degrade the compound or damage the crystal lattice.[13] Very volatile solvents like dichloromethane (DCM) or diethyl ether should be used with caution for slow evaporation, as overly rapid evaporation yields poor quality crystals.[9]

SolventBoiling Point (°C)Polarity (Dielectric Const.)Key Characteristics & Suitability
Water 10080.1Suitable for derivatives with polar functional groups (e.g., carboxylic acids, amines) that confer some aqueous solubility.[13]
Ethanol (EtOH) 7824.5An excellent, versatile solvent for many heterocyclic compounds. Good for slow cooling and as a solvent in diffusion methods.[15][16]
Acetonitrile (ACN) 8237.5A polar aprotic solvent; often a good choice when hydrogen bonding with the solvent is to be minimized.[14]
Ethyl Acetate (EtOAc) 776.0A moderately polar solvent, good for compounds of intermediate polarity. Often used in solvent/anti-solvent pairs with hexanes.[14][15]
Tetrahydrofuran (THF) 667.6A good solvent for a wide range of polarities. Often used in layering or vapor diffusion with an anti-solvent like hexane.[15]
Toluene 1112.4Useful for less polar derivatives. Its high boiling point means evaporation is slow but requires care to remove from final crystals.[13]
n-Hexane 691.9A non-polar solvent. Rarely used alone but is a very common anti-solvent in diffusion and layering techniques.[15]

Protocol 2.1: Systematic Solvent Screening

  • Preparation: Place ~5-10 mg of your 7H-pyrrolo[2,3-d]pyrimidine derivative into several small, clean vials.

  • Solvent Addition: To each vial, add a different candidate solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility. If it is highly soluble at room temperature, the solvent is likely too good and may be better suited as the "solvent" in a diffusion setup.

  • Heating: If the compound is poorly soluble at room temperature, heat the vial gently (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the saturated, hot solution to cool slowly to room temperature, and then place it in a freezer (~ -10 to -20°C) for several hours.[14]

  • Observation: Observe the vials. The ideal solvent is one from which solid material precipitates upon cooling. Examine the solid under a microscope; the formation of crystalline-looking shards or needles is a promising sign. If an oil forms ("oiling out"), the compound's solubility is too high in that solvent, or the cooling was too rapid.

Core Crystallization Protocols

Slow Evaporation

Principle: This is the simplest technique, relying on the slow removal of solvent to gradually increase the concentration of the compound to the point of supersaturation, initiating crystallization.[17][18] It is best for compounds that are moderately soluble at room temperature in a relatively volatile solvent.[6]

Protocol 3.1.1: Slow Evaporation

  • Dissolution: Dissolve your compound in a suitable solvent (identified from screening) to create a nearly saturated solution. Use a clean vial or test tube. Filtering the solution through a small plug of cotton or a syringe filter into the final crystallization vessel can remove dust particles that would otherwise cause rapid, uncontrolled nucleation.[19]

  • Setup: Cover the vial. Do not seal it tightly. A common and effective method is to cover the opening with aluminum foil and pierce a few small holes in it with a needle.[17][19] The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate over several days to weeks.[6]

  • Monitoring & Harvesting: Monitor the vial periodically without disturbing it. Once crystals of suitable size have formed, carefully remove them from the "mother liquor" using a pipette or by decanting the remaining solvent.

Slow Cooling

Principle: This method is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.[3][] The rate of cooling is a critical parameter; rapid cooling promotes excessive nucleation and small crystals, while controlled, slow cooling allows for the growth of larger, more uniform crystals.[]

Protocol 3.2.1: Slow Cooling

  • Dissolution: In a test tube or flask, prepare a saturated solution of your compound in a suitable solvent at or near its boiling point.

  • Insulation: To ensure slow cooling, place the vessel within a larger, insulated container. A beaker filled with sand or a Dewar flask filled with hot water are excellent choices.

  • Cooling: Allow the entire apparatus to cool to room temperature over several hours. For compounds that are still quite soluble at room temperature, this process can be extended by transferring the setup to a refrigerator and then a freezer.

  • Harvesting: Once crystallization is complete, isolate the crystals by filtration or decantation while the solution is still cold to prevent them from redissolving.

Vapor Diffusion

Principle: This is arguably the most powerful and versatile technique, especially when only small amounts of material are available.[9] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the solvent. Over time, the anti-solvent vapor diffuses into the compound solution, gradually reducing the compound's solubility and leading to controlled crystallization.[6][20] A successful co-crystal structure of a 7H-pyrrolo[2,3-d]pyrimidine derivative with its target kinase was obtained using a sitting-drop vapor diffusion setup.[7]

// Main container main [label=< Vapor Diffusion Setup

>];

// Labels node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; l1 [label="Inner Vial:\nCompound + Solvent (e.g., EtOH)"]; l2 [label="Outer Vessel (Sealed):\nAnti-solvent (e.g., Hexane)"]; l3 [label="Anti-solvent Vapor"]; l4 [label="Diffusion"]; l5 [label="Crystals Form"];

// Positioning labels {rank=same; l1; l2;} l1 -> main:s [style=invis]; l2 -> main:s [style=invis];

// Arrows edge [arrowhead=vee]; main:s -> l3 [style=invis]; l3 -> main:outer_top:n [label=" "]; l4 -> main:inner_top:n [label=" "]; l5 -> main:s [style=invis]; } } Caption: Schematic of a vapor diffusion crystallization experiment.

Protocol 3.3.1: Liquid-Vapor Diffusion

  • Inner Vial Preparation: Dissolve 2-10 mg of the compound in a minimal amount of a good solvent (e.g., 0.5 mL of ethanol or THF) in a small, narrow vial.

  • Outer Vessel Preparation: Add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent (e.g., hexane or diethyl ether) to a larger jar or beaker.

  • Assembly: Place the small inner vial inside the larger vessel, ensuring the solvent levels are such that there is no risk of the liquids mixing directly.[9] The inner vial should not touch the walls of the outer vessel.[9]

  • Sealing: Seal the outer vessel tightly with a screw cap, parafilm, or a glass lid. This creates a closed system where vapor exchange can occur.

  • Incubation: Let the sealed system stand undisturbed. Crystals should form in the inner vial over a period of days to weeks.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Add more of the compound to reach saturation. For diffusion methods, use a less powerful solvent or a more effective anti-solvent. For evaporation, increase the evaporation rate slightly (more holes).
"Oiling Out" Compound's solubility is too high; solution is too concentrated; cooling is too rapid.Dilute the solution slightly. Slow down the process (slower cooling, slower evaporation/diffusion). Try a different solvent system where solubility is lower.[13]
Amorphous Powder Nucleation rate is far too high; supersaturation is achieved too quickly.Drastically slow down the crystallization process. Use a more dilute solution. Ensure the crystallization vessel is scrupulously clean.[19]
Many Tiny Crystals Too many nucleation sites (e.g., dust); supersaturation achieved too quickly.Filter the initial solution. Slow down the rate of solvent evaporation or anti-solvent diffusion. Reduce the rate of cooling.[]
Crystals Redissolve Temperature fluctuation; unstable crystal form.Isolate crystals as soon as they form. Ensure the incubation area has a stable temperature. Harvest crystals while the solution is cold.

References

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38–49. [Link]

  • Crystallisation Techniques. Durham University. [Link]

  • Process development of API crystallization: a model-driven approach. Technobis. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7475–7495. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536–2565. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1600. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5343. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. [Link]

  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Pharmaceutics, 11(11), 599. [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5343. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(1), 1–4. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1381, 157–173. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

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Troubleshooting & Optimization

common side reactions in the synthesis of 7-deazapurine nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-deazapurine nucleosides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our approach is rooted in explaining the "why" behind synthetic strategies, ensuring you can make informed decisions in your work.

Section 1: Glycosylation - The Critical Coupling

The formation of the N-glycosidic bond is arguably the most crucial and often challenging step in 7-deazapurine nucleoside synthesis. Success hinges on achieving high regioselectivity (typically at the N9 position) and stereoselectivity (the desired β-anomer).

FAQ 1: My glycosylation reaction is giving a mixture of N9 and N7 isomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers during glycosylation is a common hurdle. The pyrrole nitrogen (N9) is generally more nucleophilic than the pyridine nitrogen (N7) in the 7-deazapurine scaffold, but reaction conditions can significantly influence the outcome.

Causality: The regioselectivity is a function of the electronic properties of the 7-deazapurine base and the reaction mechanism. Under kinetic control, the more nucleophilic nitrogen will react faster. However, under thermodynamic control, the more stable isomer will be favored. Lewis acids used in Vorbrüggen-type reactions can coordinate with different nitrogens, altering their nucleophilicity.

Troubleshooting Strategies:

  • Protecting Groups: The strategic use of protecting groups on the nucleobase is paramount. For instance, protecting the exocyclic amine of a 7-deazaguanine derivative can influence the electronic distribution in the heterocyclic system and sterically hinder reaction at N7.[]

  • Silylating Agents: In the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, the choice and amount of silylating agent (e.g., BSA, TMSOTf) are critical.[2] Insufficient silylation can leave nitrogen atoms unprotected and lead to a mixture of products.

  • Lewis Acid Stoichiometry: An excess of a strong Lewis acid like TMSOTf can sometimes lead to the formation of undesired isomers. It has been reported that decreasing the amount of TMSOTf can favor regioselective N9 glycosylation.[2]

  • Solvent Choice: The solvent can influence the reaction outcome. While acetonitrile is common, in some cases, less polar solvents like 1,2-dichloroethane can improve selectivity by altering the solubility of intermediates and the overall reaction pathway.[3]

  • Enzymatic Glycosylation: Chemoenzymatic methods using nucleoside phosphorylases can offer excellent regioselectivity due to the specific binding of the nucleobase in the enzyme's active site.[4][5] The presence of bulky protecting groups on the base can further enhance this selectivity.[4]

Workflow for Optimizing Glycosylation Regioselectivity

start Mixture of N9/N7 Isomers Observed protect Optimize Nucleobase Protecting Groups start->protect silyl Vary Silylating Agent and Stoichiometry start->silyl lewis Screen Lewis Acids and Stoichiometry start->lewis analyze Analyze Product Ratio (HPLC/NMR) protect->analyze silyl->analyze lewis->analyze solvent Change Reaction Solvent (e.g., to DCE) solvent->analyze enzymatic Consider Chemoenzymatic Approach enzymatic->analyze analyze->solvent If still a mixture analyze->enzymatic For challenging substrates success Desired N9 Regioisomer Obtained analyze->success If selectivity is >95:5

Caption: Decision workflow for troubleshooting poor regioselectivity in 7-deazapurine glycosylation.

FAQ 2: I am observing both α and β anomers of my desired nucleoside. How can I favor the formation of the β-anomer?

Answer:

The formation of anomeric mixtures is a classic challenge in nucleoside synthesis. The desired β-anomer is the naturally occurring configuration.[6]

Causality: The stereochemical outcome is often dictated by the "anchimeric assistance" or "neighboring group participation" of a protecting group at the C2' position of the sugar. An acyl group (like benzoyl or acetyl) at C2' can form a cyclic acyloxonium ion intermediate, which sterically shields the α-face of the ribose, forcing the incoming nucleobase to attack from the β-face.

Troubleshooting Strategies:

  • C2' Protecting Group: Ensure you are using a participating protecting group at the C2' position of your sugar moiety (e.g., acetyl, benzoyl). Non-participating groups (e.g., benzyl ether) will not provide this stereocontrol and will likely result in a mixture of anomers.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the stability of the acyloxonium ion intermediate. Conditions that favor the formation and stability of this intermediate will promote β-selectivity.

  • Anomerization: In some cases, it's possible to anomerize the undesired α-anomer to the β-anomer under specific conditions, though this is not always straightforward.[7]

Section 2: Protecting Group Strategies

The judicious selection, introduction, and removal of protecting groups are fundamental to a successful synthesis, preventing unwanted side reactions on the nucleobase and the sugar.

FAQ 3: I am getting side reactions on the 7-deazapurine ring during subsequent modifications. What are the best protecting group strategies?

Answer:

The 7-deazapurine ring system has multiple reactive sites. The exocyclic amino groups are nucleophilic, and the C7 position, being part of an electron-rich pyrrole ring, is susceptible to electrophilic attack.

Causality: Without proper protection, reagents intended for other parts of the molecule can react with the nucleobase. For example, during attempts to modify the sugar, an unprotected exocyclic amine can be acylated or alkylated.

Recommended Protecting Groups:

Functional GroupCommon Protecting GroupsDeprotection ConditionsKey Considerations
Exocyclic Amines (e.g., in 7-deazaadenine, 7-deazaguanine) Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac)Ammonolysis (e.g., NH3 in MeOH)These acyl groups reduce the nucleophilicity of the amine and can influence the electronic properties of the purine ring.[]
5'-Hydroxyl (Sugar) Dimethoxytrityl (DMT), Monomethoxytrityl (MMT)Mildly acidic conditions (e.g., dichloroacetic acid in DCM)Standard for oligonucleotide synthesis; allows for selective deprotection of the 5'-OH.
2', 3'-Hydroxyls (Sugar) Acetyl (Ac), Benzoyl (Bz), TBDMSBasic conditions (for acyls), Fluoride source (for silyl ethers)C2' acyl groups are crucial for β-anomer selectivity.

Self-Validating Protocol Example: Protection of 6-Chloro-7-deazaguanine

  • Suspend 6-chloro-7-deazaguanine in a suitable solvent (e.g., pyridine).

  • Add an excess of the protecting group anhydride or chloride (e.g., isobutyric anhydride).

  • Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with water and extracting the product.

  • Purify by column chromatography.

  • Confirm the structure by NMR and MS to ensure protection at the desired position.

Section 3: Ring Modification and Deprotection Pitfalls

Modifying the 7-deazapurine core or removing protecting groups can introduce a new set of challenges.

FAQ 4: I am attempting a nitration reaction on my 7-deazapurine nucleoside and getting a mixture of 7- and 8-nitro isomers. How can I improve regioselectivity?

Answer:

Electrophilic substitution on the 7-deazapurine ring can be difficult to control. The C8 position can also be susceptible to electrophilic attack.

Causality: The electronic properties of the pyrrole ring, influenced by substituents on the pyrimidine portion, dictate the site of electrophilic attack. An unprotected exocyclic amino group can direct electrophilic attack to the C8 position through mesomeric stabilization of the intermediate.[8]

Troubleshooting Strategies:

  • Protect the Exocyclic Amine: Acetylation of the exocyclic amino group reduces its electron-donating ability, which can disfavor attack at C8 and promote nitration at the C7 position.[8]

  • Substituent Effects: The presence of an electron-withdrawing group at the 6-position (like a chloro group) can also favor nitration at C7.[8]

Diagram of Electrophilic Attack

cluster_0 Unprotected Amine cluster_1 Protected Amine Unprotected Unprotected 7-deazaadenine C8_Attack Electrophilic attack at C8 (Side Reaction) Unprotected->C8_Attack Favored C7_Attack Desired attack at C7 Unprotected->C7_Attack Disfavored Protected N-acetyl-7-deazaadenine C7_Attack_P Electrophilic attack at C7 (Major Product) Protected->C7_Attack_P

Sources

Technical Support Center: Purification Challenges for Polar Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar pyrrolopyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable molecules. Drawing upon established scientific principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to empower you in your experimental endeavors.

Troubleshooting Guides

This section is structured to provide direct answers and actionable protocols for specific issues you may encounter during the purification of polar pyrrolopyrimidine compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds that are often poorly retained in reversed-phase chromatography.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[1]

Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC

Q: My polar pyrrolopyrimidine, which is basic in nature, is exhibiting significant peak tailing on a HILIC column. What are the likely causes and how can I improve the peak shape?

A: Peak tailing for basic compounds in HILIC is a common issue and can often be attributed to secondary interactions with the stationary phase or issues with the sample solvent. Here’s a systematic approach to troubleshooting:

  • Optimize Mobile Phase Buffer:

    • Causality: The basic nitrogen atoms in the pyrrolopyrimidine scaffold can interact strongly with acidic residual silanols on silica-based stationary phases, leading to tailing. The buffer concentration and pH play a critical role in mitigating these interactions.

    • Protocol:

      • Increase Buffer Concentration: If you are using a low concentration of buffer (e.g., <10 mM), try increasing it. A higher buffer concentration can help to mask the residual silanols on the stationary phase.[3]

      • Adjust pH: For a basic compound, ensure the mobile phase pH is in a range where the analyte is consistently in a single ionic state. Using a buffer with a pH around the pKa of your compound can sometimes lead to mixed ionization states and poor peak shape. Consider moving the pH lower to ensure full protonation.

      • Choice of Buffer: Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-friendly.[4]

  • Evaluate Sample Diluent:

    • Causality: Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak distortion.[5] This is because the highly aqueous sample solvent can disrupt the water layer on the stationary phase, leading to poor initial interaction with the column.

    • Protocol:

      • Match Sample Solvent to Mobile Phase: As a best practice, dissolve your sample in the initial mobile phase composition (e.g., 95:5 acetonitrile:water with buffer).[5]

      • Reduce Injection Volume: If your compound is only soluble in a more aqueous solvent, minimize the injection volume to lessen the impact on peak shape.[2]

  • Consider a Different HILIC Stationary Phase:

    • Causality: Not all HILIC phases are the same. Bare silica can be acidic, while phases like amide or zwitterionic phases offer different selectivities and can be more suitable for basic compounds.[6]

    • Protocol:

      • Amide or Zwitterionic Phases: If using a bare silica column, consider switching to an amide- or zwitterionic-bonded phase, which often provide better peak shapes for basic analytes.[6]

Issue 2: Poor Retention or Compound Eluting in the Void Volume in HILIC

Q: My highly polar pyrrolopyrimidine is not retained on the HILIC column and elutes with the solvent front. How can I increase its retention?

A: Lack of retention in HILIC indicates that the mobile phase is too "strong" (too aqueous) or that the compound is not interacting sufficiently with the stationary phase's water layer.

  • Decrease the Polarity of the Mobile Phase:

    • Causality: In HILIC, water is the strong solvent.[4] To increase retention, you need to decrease the overall polarity of the mobile phase to encourage partitioning of the polar analyte into the water layer on the stationary phase.

    • Protocol:

      • Increase Acetonitrile Concentration: Increase the percentage of acetonitrile in your mobile phase. For very polar compounds, you may need to start with as high as 95% acetonitrile.[7]

      • Gradient Elution: Start your gradient with a very high organic content and slowly increase the aqueous portion.

  • Ensure Proper Column Equilibration:

    • Causality: The formation of the stable water layer on the HILIC stationary phase is crucial for retention and can take longer than in reversed-phase chromatography.

    • Protocol:

      • Extended Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection.[8]

  • Check Sample Solvent:

    • Causality: As mentioned previously, a sample dissolved in a high-aqueous solvent can cause it to be swept through the column without retention.

    • Protocol:

      • Dissolve in High Organic: Ensure your sample is dissolved in a solvent with a high percentage of acetonitrile, matching your initial mobile phase conditions.[5][9]

Reversed-Phase Chromatography (RPC)

While seemingly counterintuitive for polar compounds, RPC can be adapted for the purification of moderately polar pyrrolopyrimidines.

Issue 1: Insufficient Retention of Polar Pyrrolopyrimidines in RPC

Q: My polar pyrrolopyrimidine compound shows minimal retention on a C18 column, eluting near the solvent front. How can I achieve better retention?

A: This is a classic challenge for polar compounds in RPC. Here are several strategies to enhance retention:

  • Use a Highly Aqueous Mobile Phase:

    • Causality: To increase interaction with the non-polar stationary phase, the polarity of the mobile phase needs to be maximized.

    • Protocol:

      • Increase Water Content: Reduce the organic modifier (acetonitrile or methanol) concentration. You may need to use a mobile phase with 95-100% aqueous buffer.

      • Select an Aqueous-Stable Column: Ensure your C18 column is designed for use in highly aqueous conditions to prevent phase collapse.

  • Employ Mobile Phase Additives (Ion-Pairing Agents):

    • Causality: For ionizable pyrrolopyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[10]

    • Protocol:

      • Select an Ion-Pairing Reagent: For basic pyrrolopyrimidines, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used. Start with a low concentration (e.g., 0.1% v/v).

  • Consider Alternative Stationary Phases:

    • Causality: Standard C18 phases may not be optimal. Phases with different selectivities can offer better retention for polar compounds.

    • Protocol:

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which makes them more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

      • Phenyl-Hexyl Columns: The phenyl groups on these phases can offer pi-pi interactions with the aromatic pyrrolopyrimidine core, enhancing retention.[11]

Normal Phase Chromatography (Silica Gel)

For moderately polar pyrrolopyrimidines, traditional normal phase chromatography on silica gel is often a viable option, particularly for flash purification.

Issue 1: Compound Streaking and Poor Separation on Silica Gel

Q: My basic pyrrolopyrimidine streaks badly on a silica gel column, leading to poor separation from impurities. What can I do to improve this?

A: Streaking of basic compounds on silica gel is typically due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.

  • Use a Mobile Phase Modifier:

    • Causality: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica, preventing strong adsorption of the basic analyte and leading to more symmetrical peaks.

    • Protocol:

      • Add Triethylamine (TEA) or Ammonia: Add 0.1-1% triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). For very basic compounds, a solution of ammonia in methanol can also be effective.

  • Consider an Alternative Stationary Phase:

    • Causality: If modifying the mobile phase is insufficient, using a less acidic stationary phase can be beneficial.

    • Protocol:

      • Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.

      • Bonded Phases: Amino- or cyano-bonded silica phases can also offer different selectivity and reduced acidity compared to bare silica.[12]

Recrystallization

Recrystallization is a powerful and cost-effective method for purifying solid compounds, provided a suitable solvent system can be found.

Issue 1: Difficulty Finding a Suitable Recrystallization Solvent

Q: I am struggling to find an appropriate solvent or solvent system for the recrystallization of my polar pyrrolopyrimidine. What is a systematic approach to solvent screening?

A: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Systematic Solvent Screening:

    • Causality: The principle of "like dissolves like" is a good starting point. Polar compounds will generally be more soluble in polar solvents.[13]

    • Protocol:

      • Single Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents of varying polarity at room temperature and with heating. Good candidates for polar compounds include water, ethanol, isopropanol, and acetone.[14][15]

      • Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. In this system, one solvent dissolves the compound well (the "good" solvent), and the other dissolves it poorly (the "bad" solvent).

        • Dissolve the compound in a minimal amount of the hot "good" solvent.

        • Slowly add the "bad" solvent dropwise until the solution becomes cloudy.

        • Add a few drops of the "good" solvent to redissolve the precipitate.

        • Allow the solution to cool slowly. Common pairs for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[14]

  • Consider Salt Formation:

    • Causality: For basic pyrrolopyrimidines, converting the compound to a salt can significantly alter its solubility properties and may make it more amenable to recrystallization from polar solvents.

    • Protocol:

      • Form a Hydrochloride or Other Salt: Dissolve your compound in a suitable organic solvent and add an acid (e.g., HCl in ether) to precipitate the salt. Then, attempt to recrystallize the salt from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons that polar pyrrolopyrimidine compounds are challenging to purify?

A1: The challenges stem from a combination of their inherent physicochemical properties:

  • High Polarity: This leads to poor retention in standard reversed-phase chromatography and potentially very strong, irreversible binding in normal-phase chromatography.[8]

  • Basic Nature: The nitrogen atoms in the pyrrolopyrimidine core can act as hydrogen bond acceptors and can be protonated, leading to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing.

  • Solubility Issues: Some polar compounds have poor solubility in the highly organic mobile phases required for HILIC or normal phase chromatography, and conversely, may be too soluble in the highly aqueous mobile phases of reversed-phase for good retention.

  • Potential for Instability: The pyrrolopyrimidine ring system can be susceptible to degradation under strongly acidic or basic conditions, which might be used to improve chromatography. For instance, some substituted pyrrolopyrimidines can undergo Dimroth rearrangement.

Q2: When should I choose HILIC over Reversed-Phase Chromatography for my polar pyrrolopyrimidine?

A2: A general guideline is to consider HILIC when your compound is too polar to be adequately retained on a C18 column, even with a highly aqueous mobile phase.[2] HILIC is specifically designed for polar analytes and often provides better retention and selectivity for these compounds.[8] If your compound contains multiple polar functional groups (e.g., hydroxyls, amines, carboxylic acids), HILIC is likely to be a more effective technique.

Q3: Can I use Ion-Exchange Chromatography (IEC) for purifying polar pyrrolopyrimidines?

A3: Yes, IEC can be a very effective technique, particularly if your polar pyrrolopyrimidine carries a net positive or negative charge at a specific pH.[16][17] Since many pyrrolopyrimidines are basic, they will be positively charged at a pH below their pKa. In this case, cation-exchange chromatography could be used.[17] The compound is loaded onto the column at a low ionic strength, and then eluted by increasing the salt concentration or changing the pH.[16] This technique is highly orthogonal to reversed-phase and HILIC and can be a powerful step in a multi-dimensional purification strategy.

Q4: What is Mixed-Mode Chromatography, and is it suitable for polar pyrrolopyrimidines?

A4: Mixed-mode chromatography utilizes stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[8][18] This dual retention mechanism can be highly advantageous for polar, ionizable compounds like many pyrrolopyrimidines.[19] It allows for the simultaneous separation of compounds with varying polarity and charge states and provides unique selectivity that can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[20]

Q5: Are there any other advanced purification techniques I should consider?

A5: Supercritical Fluid Chromatography (SFC) is an emerging technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[21] It is considered a "green" alternative to normal phase chromatography and can offer very fast and efficient separations.[22] For polar compounds, SFC can be a powerful tool, especially at the preparative scale for chiral and achiral separations.[22][23]

Data and Protocols at a Glance

Table 1: Comparison of Chromatographic Modes for Polar Pyrrolopyrimidine Purification
TechniqueStationary PhaseMobile PhaseElution OrderBest Suited ForKey AdvantagesCommon Challenges
Reversed-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/ACN)Polar compounds elute firstModerately polar pyrrolopyrimidinesHigh reproducibility, wide variety of columnsPoor retention of highly polar compounds
Normal Phase (NPC) Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Non-polar compounds elute firstModerately polar, non-ionic pyrrolopyrimidinesGood for isomer separation, low costPeak tailing for basic compounds, water sensitivity
HILIC Polar (e.g., Silica, Amide)High Organic/Low AqueousPolar compounds are retained longerHighly polar, hydrophilic pyrrolopyrimidinesExcellent retention of polar compounds, MS-friendlyLonger equilibration times, sensitivity to sample solvent
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffer with salt gradientBased on net chargeIonizable pyrrolopyrimidinesHigh capacity, high resolution based on chargeOnly separates charged molecules, can require desalting
Mixed-Mode Combines RP and IEX propertiesAqueous/Organic with bufferComplex, tunable selectivityPolar and ionizable pyrrolopyrimidinesTunable selectivity, retain polar and non-polarMethod development can be more complex
Experimental Workflow: Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting a suitable purification strategy for a polar pyrrolopyrimidine compound.

Purification_Strategy Purification Strategy for Polar Pyrrolopyrimidines start Crude Polar Pyrrolopyrimidine is_solid Is the compound a solid? start->is_solid solubility_check Is the compound soluble in common organic solvents? flash_chrom Normal Phase Flash Chromatography (Silica/Alumina) solubility_check->flash_chrom Yes is_ionizable Is the compound ionizable (pKa known)? solubility_check->is_ionizable No (poor organic solubility) is_solid->solubility_check No recrystallize Attempt Recrystallization is_solid->recrystallize Yes recrystallize->solubility_check Unsuccessful end Pure Compound recrystallize->end Successful flash_chrom->is_ionizable Needs Further Purity flash_chrom->end Sufficiently Pure hplc_prep Preparative HPLC is_ionizable->hplc_prep hilic HILIC hplc_prep->hilic Highly Polar rpc Reversed-Phase (EPG or with ion-pairing) hplc_prep->rpc Moderately Polar iec Ion-Exchange Chromatography hplc_prep->iec Strongly Ionic mmc Mixed-Mode Chromatography hplc_prep->mmc Complex Mixture hilic->end rpc->end iec->end mmc->end

Caption: Decision tree for selecting a purification method.

References

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  • Restek. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • Chromatography Forum. (2022). HILIC column peak shape. Retrieved from [Link]

  • ResearchGate. (2020). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Retrieved from [Link]

  • Google Patents. (2005). US20050011836A1 - Additives for reversed-phase HPLC mobile phases.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/32415]([Link] SFC/how-good-is-sfc-for-polar-analytes/32415)

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Chromatographic Methods for Drug Products Containing Polar and Non-Polar Molecules Using Reversed Phase, Hydrophilic Interaction, and Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • PubMed. (n.d.). Ion-Exchange Chromatography: Basic Principles and Application. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 7H-Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Two Privileged Heterocycles

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." Both 7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine fit this description perfectly. Their structural resemblance to the native purine core of adenosine triphosphate (ATP) makes them exceptional starting points for designing potent enzyme inhibitors, particularly for the protein kinase family. This guide provides an in-depth comparative analysis of these two powerhouse scaffolds, delving into their structural nuances, synthetic accessibility, and proven biological applications to inform strategic decisions in drug development.

Core Structural and Physicochemical Comparison

At first glance, the two scaffolds appear highly similar. Both are bicyclic heteroaromatic systems composed of a pyrimidine ring fused to a five-membered heterocyclic ring. The critical difference lies in the nature and arrangement of the atoms within that five-membered ring.

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, replaces the nitrogen atom at position 7 (N7) of a purine with a carbon atom. This seemingly minor change has profound implications. The C7-H group introduces a new vector for chemical modification, allowing substituents to project into solvent-exposed regions of an ATP-binding pocket, a feature that can be masterfully exploited to enhance potency and selectivity.[1]

The pyrazolo[3,4-d]pyrimidine scaffold is a true isomer of purine, maintaining the same atomic composition but with a different arrangement. It is considered a bioisostere of adenine and is highly effective at mimicking the key hydrogen bonding interactions that ATP makes with the "hinge region" of a kinase's active site.[2] This mimicry is a cornerstone of its success in developing ATP-competitive inhibitors.

Below is a summary of their core physicochemical properties, which are foundational to their behavior in biological systems.

Property7H-Pyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidineRationale and Implication
Molecular Formula C₆H₅N₃C₅H₄N₄The N-for-CH swap in the pyrrolo- variant leads to a lower nitrogen count.
Hydrogen Bond Donors 1 (N7-H)1 (N1-H or N2-H)Both can act as hinge-binding donors, crucial for kinase inhibition.
Hydrogen Bond Acceptors 2 (N1, N3)3 (N3, N5, N7)The additional nitrogen in the pyrazolo- core offers more potential H-bond acceptor sites.
Key Structural Feature C7-H groupN1-N2 bond in pyrazole ringThe C7-H allows for substitution into new chemical space. The pyrazole nitrogens influence electronic properties and substitution patterns.
Common Solubility Issue Generally acceptableOften cited for poor aqueous solubility.[3]This is a critical consideration for drug development, often requiring formulation strategies or chemical modification to overcome.[3]

Synthetic Strategies: A Tale of Two Precursors

The synthetic accessibility of a scaffold is a pragmatic and critical consideration for any drug discovery program. Both scaffolds are readily synthesized, typically built by constructing the pyrimidine ring onto a pre-existing five-membered ring.

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidines

A common and effective strategy involves the condensation of a substituted 2-aminopyrrole derivative with a pyrimidine precursor. The workflow below illustrates a generalized approach for creating tricyclic pyrrolo[2,3-d]pyrimidine-imines, demonstrating the scaffold's versatility.[4]

G A Substituted 2-Aminopyrrole B Amide Activation (e.g., Tf2O) A->B Step 1 C Activated Intermediate B->C D Carbonyl-Amine Condensation C->D Step 2 F Final Product: Pyrrolo[2,3-d]pyrimidine-imine D->F E Aromatic Amines E->D

Synthesis of Pyrazolo[3,4-d]pyrimidines

The construction of this scaffold frequently begins with a substituted pyrazole, a widely available and versatile starting material. A classic approach involves using 5-amino-1H-pyrazole-4-carbonitrile, which can be cyclized with various reagents to form the fused pyrimidine ring.[5] More recent methods employ phase transfer catalysis for efficient alkylation.[6]

G A Substituted Pyrazolopyrimidin-4-ol B Phase Transfer Catalysis A->B Step 1 C Alkylation Reaction B->C E Final Product: N-Substituted Pyrazolo[3,4-d]pyrimidine C->E D Alkylating Agent (e.g., Methyl Iodide) D->C

Biological Activity and Therapeutic Landscape

Both scaffolds have spawned a multitude of potent inhibitors across various target classes, though they are most famous for their application as kinase inhibitors.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism by which these scaffolds inhibit kinases is through competition with ATP. They occupy the adenine-binding pocket, and their core nitrogen atoms form critical hydrogen bonds with the kinase hinge region, effectively blocking the enzyme's ability to transfer a phosphate group to its substrate.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone NH groups) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrrolo- or Pyrazolo- pyrimidine Scaffold inhibitor->hinge Forms H-bonds (Key Interaction) inhibitor->pocket Side chains interact atp ATP atp->hinge Blocked substrate Substrate Protein product Phosphorylated Product substrate->product Phosphorylation (Inhibited)

7H-Pyrrolo[2,3-d]pyrimidine in Action

This scaffold is the foundation of several FDA-approved drugs and numerous clinical candidates. Its derivatives have shown remarkable efficacy against a range of kinases and other targets.[7]

Compound/DrugTarget Kinase(s)IC₅₀ / PotencyTherapeutic Area
Tofacitinib JAK1, JAK2, JAK3Potent, low nMRheumatoid Arthritis, Psoriatic Arthritis
Ruxolitinib JAK1, JAK2Potent, low nMMyelofibrosis, Polycythemia Vera
Compound 25b [8]FAK5.4 nMPreclinical (Cancer)
Compound 5n [9][10]PAK42.7 nMPreclinical (Cancer)
Compound 9 [11]Itk (covalent)Potent, selectivePreclinical (Inflammatory Diseases)

Derivatives of this scaffold have demonstrated broad biological activity, including anticancer, antiviral, and antibacterial properties.[10] They have been successfully developed as inhibitors of Focal Adhesion Kinase (FAK)[8][12], p21-activated kinase 4 (PAK4)[9][10], and Interleukin-2-inducible T-cell kinase (Itk).[11]

Pyrazolo[3,4-d]pyrimidine in Action

This scaffold is equally impressive, boasting approved drugs and a deep pipeline of inhibitors targeting a wide array of kinases.[2] It is often described as one of the most versatile and employed scaffolds in drug discovery.[2][13]

Compound/DrugTarget(s)IC₅₀ / PotencyTherapeutic Area
Ibrutinib BTK (covalent)Potent, low nMB-cell Cancers (e.g., CLL)
Allopurinol Xanthine Oxidase-Gout
Compound 16 [14]EGFR-TK0.034 µMPreclinical (Cancer)
Compound 14 [13]CDK20.057 µMPreclinical (Cancer)
PP1 / PP2 Src Family Kinases-Tool Compounds (Cancer Research)

The pyrazolo[3,4-d]pyrimidine core is a key component in inhibitors of Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) tyrosine kinase.[2][13][14] Its utility extends beyond kinases, as exemplified by the long-standing use of Allopurinol for treating gout.[6]

Head-to-Head Comparison: Strategic Considerations

While both scaffolds are excellent ATP mimetics, their subtle differences can be leveraged for specific drug design goals.

Feature7H-Pyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidineSenior Scientist's Takeaway
Target Versatility Broadly active, particularly successful in JAK family.Extremely versatile, targeting a wide range of kinases (BTK, Src, EGFR, CDK).[2][13][14][15]The pyrazolo- scaffold may offer a slightly broader initial hit profile in kinase screening, while the pyrrolo- scaffold has proven amenable to fine-tuning for high selectivity (e.g., JAK inhibitors).
Key Design Handle C7 position: A prime site for substitution to gain potency and selectivity by accessing unique pockets.[1]N1 position: A common site for substitution to modulate properties and target interactions.[16]The C7 vector on the pyrrolo- scaffold is a powerful tool for "growing" a molecule out of the core binding site, a classic strategy for achieving selectivity against closely related kinases.
Pharmacokinetics Generally favorable profiles in approved drugs.Can suffer from poor aqueous solubility, a potential development hurdle.[3]Early assessment of solubility is critical for the pyrazolo- series. Nanosystem delivery approaches have been explored to mitigate this issue.[3]
Direct Comparison In a study on Plasmodium falciparum kinases, the pyrrolo[2,3-d]pyrimidine scaffold did not compare favorably to the pyrazolo[3,4-d]pyrimidine scaffold.[17]Found to be a superior scaffold for designing "bumped kinase inhibitors" in a specific head-to-head study.[17]This highlights that there is no universally "better" scaffold. The optimal choice is target-dependent and must be validated experimentally.

Experimental Protocols

To provide a practical context, the following are representative, high-level protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of a Tricyclic 7H-Pyrrolo[2,3-d]pyrimidine-imine Derivative[4]

Objective: To synthesize a substituted imine via carbonyl-amine condensation.

Methodology:

  • Activation: Dissolve the starting pyrrolo[2,3-d]pyrimidinone derivative (1.0 eq) and 2-methoxypyridine (1.1 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.0 eq) dropwise to the mixture. Stir for 1 hour at 0 °C to form the activated intermediate.

  • Condensation: Add the desired aromatic amine (2.0 eq) to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with an aqueous solution of NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a test compound against a target kinase. This protocol is based on assays that measure ATP depletion.[13]

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and kinase buffer.

  • Compound Addition: Add the test compound (e.g., from a serial dilution series) or vehicle control (DMSO) to the appropriate wells.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to kinase activity.

  • Measurement: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely correlated to kinase activity. Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

Both 7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine are undeniably elite scaffolds in the medicinal chemist's toolkit. They offer a robust and validated foundation for the design of potent enzyme inhibitors.

  • The 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a unique C7 vector that has been masterfully used to engineer highly selective kinase inhibitors, as evidenced by the success of JAK inhibitors.

  • The pyrazolo[3,4-d]pyrimidine scaffold offers exceptional versatility and a strong history of producing potent inhibitors against a very broad range of kinases, though careful attention must be paid to its potential solubility liabilities.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program. The decision should be guided by the specific topology of the target's active site, the desired selectivity profile, and a pragmatic assessment of the physicochemical properties required for a successful clinical candidate.

References

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health.
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Taylor & Francis Online.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
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  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][12][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at:

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.

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A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. Its resemblance to the purine core of ATP allows for potent and selective inhibition of these critical cellular regulators. However, the journey from a potent inhibitor to a successful therapeutic agent is paved with the complexities of pharmacokinetics—the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several key pyrrolopyrimidine analogs, offering insights into the causal relationships between chemical structure and in vivo behavior.

The Critical Role of Pharmacokinetics in Pyrrolopyrimidine Drug Development

Optimizing the ADME properties of a drug candidate is often the most challenging aspect of drug discovery.[1] A promising compound with high in vitro potency can fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. For pyrrolopyrimidine analogs, which often target intracellular kinases, achieving and maintaining therapeutic concentrations at the site of action is paramount. Strategic modifications to the core scaffold are therefore crucial to enhance not only potency and selectivity but also the pharmacokinetic properties that underpin clinical success.[2]

This guide will delve into the pharmacokinetic profiles of distinct classes of pyrrolopyrimidine analogs, highlighting key differences and the chemical modifications that influence their in vivo performance. We will examine bumped kinase inhibitors (BKIs) developed for infectious diseases, advanced EGFR inhibitors for non-small cell lung cancer, and novel inhibitors of the cGAS-STING pathway for cancer immunotherapy.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolopyrimidine analogs from different therapeutic areas. This data, gleaned from preclinical studies in mice, provides a snapshot of their relative in vivo performance.

Compound Therapeutic Target Dose (mg/kg) Route Cmax (µM) AUC (µM*h) Oral Bioavailability (F%) Key Findings Reference
BKI-1660 Toxoplasma gondii CDPK110OralHighHigh-Low oral clearance.[3][3]([Link])
BKI-1649 Toxoplasma gondii CDPK110 (dose-normalized)OralHighHigh-Low oral clearance, similar to BKI-1660.[3][3]([Link])
BKI-1814 Cryptosporidium CDPK125Oral~10-fold lower than BKI-1812~10-fold lower than BKI-1812-Higher clearance rate than BKI-1812.[4][4]([Link])
Metarrestin (5f) Perinucleolar Compartment25Oral-->80%Low clearance, good bioavailability, and large biodistribution.[5][6][5]([Link]
Compound 31r EGFR (triple mutant)----24%Good metabolic stability (T1/2 = 5.9 h).([Link])
ISM5939 ENPP130Oral--Orally bioavailablePotent and selective inhibitor.[7]([Link])

In-Depth Analysis of Pyrrolopyrimidine Analog Classes

Bumped Kinase Inhibitors (BKIs) for Parasitic Infections

The development of BKIs targeting calcium-dependent protein kinase 1 (CDPK1) in parasites like Toxoplasma gondii and Cryptosporidium showcases how subtle structural modifications can dramatically alter pharmacokinetic outcomes.[2][4]

The "bumped" nature of these inhibitors, featuring a bulky substituent, is designed to confer selectivity for the parasite kinase over its human counterparts. However, this bulk can also impact ADME properties. The choice of different scaffolds (pyrazolopyrimidine, 5-aminopyrazole-4-carboxamide, and pyrrolopyrimidine) and various R1 substituents allows for a systematic exploration of structure-pharmacokinetic relationships.[2][3]

  • Influence of R1 Substituents: In a study comparing various BKIs, compounds with cyclopropyloxynaphthyl and cyclopropyloxyquinoline R1 substituents demonstrated significantly higher maximum plasma concentrations (Cmax) compared to those with a 2-ethoxyquinolin-6-yl substituent.[3] This highlights the profound impact of this specific structural element on absorption and/or clearance.

  • Scaffold Hopping and Clearance: A comparison of different BKI scaffolds revealed a wide range of oral clearances. For instance, BKIs 1660 and 1649 exhibited very low oral clearance, suggesting good metabolic stability and/or high absorption, leading to sustained plasma concentrations.[3] In contrast, other analogs showed over 10-fold higher clearance, indicating more rapid elimination.[3]

  • Structure and Oral Exposure: The case of BKI-1814, a pyrrolopyrimidine inhibitor for cryptosporidiosis, demonstrates that even minor structural changes can lead to significant differences in oral exposure. Compared to a similar analog (BKI-1812), BKI-1814 had approximately 10-fold lower Cmax and AUC, coupled with a 10-fold higher clearance rate.[4] This underscores the sensitivity of pharmacokinetic profiles to subtle chemical modifications.

Metarrestin: A Pyrrolopyrimidine Analog Targeting Metastasis

Metarrestin is a first-in-class pyrrolopyrimidine derivative that disrupts the perinucleolar compartment, a structure associated with metastatic cancer.[8][9] Its favorable pharmacokinetic profile was a key factor in its advancement to clinical trials.

The development of metarrestin involved a comprehensive evaluation of its in vitro ADME properties to predict its in vivo behavior. This included assessing its solubility, permeability, metabolic stability in various species, and potential for drug-drug interactions.[5][6][10] Such a thorough in vitro characterization is a self-validating system that de-risks the transition to in vivo studies.

  • High Oral Bioavailability: Metarrestin exhibits excellent oral bioavailability of over 80% across multiple species.[5][6] This is a critical feature for an orally administered therapeutic, ensuring efficient absorption from the gastrointestinal tract.

  • Low Clearance and Wide Distribution: The compound demonstrates low to moderate clearance and a large volume of distribution in preclinical species.[5][6] This suggests that metarrestin is not rapidly eliminated from the body and is well-distributed into tissues, which is crucial for targeting metastatic tumors in various organs.

  • Metabolic Stability: In vitro studies showed that metarrestin is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species, including humans.[5][10] This stability contributes to its low clearance and favorable bioavailability. Biotransformation is the primary route of elimination, with the parent drug being a substrate for CYP3A4.[5][10]

Fourth-Generation EGFR Inhibitors for NSCLC

The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of next-generation epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC), particularly those with resistance mutations.[11][12][13]

The design of these inhibitors focuses on achieving a balance between high potency against mutant EGFR, selectivity over wild-type EGFR, and favorable drug-like properties, including metabolic stability and oral bioavailability.[14][11] The inclusion of a covalent warhead (e.g., an acrylamide group) is a deliberate choice to achieve irreversible inhibition of the target kinase.

  • Balancing Potency and Pharmacokinetics: Compound 31r , a fourth-generation EGFR inhibitor, exemplifies the successful optimization of a pyrrolopyrimidine scaffold. It exhibits potent inhibition of triple-mutant EGFR while demonstrating good metabolic stability (half-life of 5.9 hours) and a reasonable oral bioavailability of 24%.[14] This balance is crucial for maintaining therapeutic drug levels and achieving in vivo efficacy.

  • Improving Physicochemical and Pharmacokinetic Profiles: In the development of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors, chemical modifications to the N-5 side chain and conversion to salt forms were employed to enhance the pharmacokinetic profile of the lead compound.[15] This strategy led to the identification of a compound with a good drug metabolism and pharmacokinetics (DMPK) profile, which translated to significant in vivo anti-tumor efficacy.[15]

ENPP1 Inhibitors for Cancer Immunotherapy

A novel application of the pyrrolopyrimidine scaffold is in the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[16][17][18][19] By inhibiting ENPP1, these compounds can enhance the anti-tumor immune response.

The goal in this context is to design potent and selective ENPP1 inhibitors with good physicochemical and pharmacokinetic properties that allow for systemic administration.[16][17] The development of compounds like ISM5939 was guided by the need for oral bioavailability to enable convenient dosing regimens.[7]

  • Oral Bioavailability for Systemic Efficacy: ISM5939 is a potent and selective ENPP1 inhibitor with demonstrated oral bioavailability.[7] This is a significant advantage as it allows for systemic administration to potentially treat a wide range of tumors and their metastases by modulating the tumor microenvironment.[7]

Experimental Protocols

The determination of pharmacokinetic parameters relies on well-defined in vivo studies. Below is a generalized protocol for a single-dose pharmacokinetic study in mice, based on common practices in the field.

General Protocol for a Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6, BALB/c, or an appropriate xenograft model for oncology studies).[20][21][22] Animals should be healthy and within a specific age and weight range.

  • Compound Formulation and Administration:

    • For oral administration, formulate the compound in a suitable vehicle (e.g., a solution or suspension in water with excipients like PEG400, HP-β-CD, or NMP).

    • For intravenous administration, dissolve the compound in a vehicle suitable for injection (e.g., saline with a co-solvent).

    • Administer a single dose of the compound to each mouse via the chosen route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a designated site (e.g., saphenous vein or cardiac puncture for terminal collection).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Prepare plasma samples for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the pyrrolopyrimidine analog.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software (e.g., Phoenix WinNonlin).

Visualizing the Molecular Landscape

To better understand the context in which these pyrrolopyrimidine analogs function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preclinical Preclinical In Vivo PK Study cluster_analysis Bioanalysis & Data Interpretation animal_model Animal Model Selection (e.g., Mouse Strain) dosing Compound Administration (Oral or IV) animal_model->dosing Dose Formulation sampling Serial Blood Sampling dosing->sampling Time Points processing Plasma Preparation sampling->processing Centrifugation lcms LC-MS/MS Analysis processing->lcms Sample Extraction pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis Concentration Data report Data Reporting & Comparison pk_analysis->report Cmax, AUC, T1/2, etc.

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription ligand EGF ligand->egfr inhibitor Pyrrolopyrimidine EGFR Inhibitor inhibitor->egfr

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolopyrimidine analogs.

Conclusion

The pharmacokinetic profiles of pyrrolopyrimidine analogs are diverse and highly dependent on their specific chemical structures. This guide has highlighted how targeted modifications to the pyrrolopyrimidine scaffold and its substituents can lead to significant improvements in ADME properties, ultimately enhancing in vivo efficacy. The case studies of BKIs, metarrestin, and EGFR inhibitors demonstrate that a deep understanding of structure-pharmacokinetic relationships is essential for the successful development of this important class of therapeutic agents. As medicinal chemists continue to innovate with the pyrrolopyrimidine core, a continued focus on optimizing pharmacokinetic profiles will be critical for translating potent enzyme inhibitors into life-saving medicines.

References

  • Maly D.I., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available from: [Link]

  • Ojo, K. K., et al. (2018). Pyrrolopyrimidine and 5-aminopyrazole-4-carboxamide bumped kinase inhibitors for treatment of cryptosporidiosis. The Journal of infectious diseases, 218(suppl_2), S138-S144.
  • Arnold, S. L. M., et al. (2018). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. Journal of Infectious Diseases. Available from: [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. Available from: [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Available from: [Link]

  • Cinghu, S., et al. (2020). Pharmacokinetic evaluation of the PNC disassembler metarrestin in wild-type and Pdx1-Cre;LSL-KrasG12D/+;Tp53R172H/+ (KPC) mice, a genetically engineered model of pancreatic cancer. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology. Available from: [Link]

  • Padilha, E. C., et al. (2020). Metabolism and PK characterization of metarrestin in multiple species. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • A, A. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available from: [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. Available from: [Link]

  • Padilha, E. C., et al. (2020). Metabolism and pharmacokinetics characterization of metarrestin in multiple species. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available from: [Link]

  • Daina, A., et al. (2021). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules. Available from: [Link]

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  • Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Li, L., et al. (2023). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv. Available from: [Link]

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  • Yap, M. C., et al. (2023). 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. Journal for ImmunoTherapy of Cancer. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.